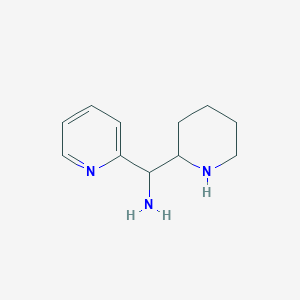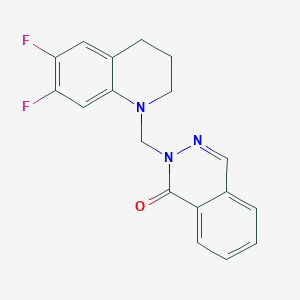
2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. The starting materials often include 6,7-difluoro-3,4-dihydroquinoline and phthalazinone derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the difluoroquinoline moiety.
Condensation: reactions to form the phthalazinone core.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: for efficient and scalable synthesis.
Purification techniques: such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could be used to modify the phthalazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel derivatives: The compound can serve as a building block for creating new molecules with potential biological activity.
Biology
Enzyme inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, it could involve:
Binding to active sites: Inhibiting enzyme activity by binding to the active site.
Modulating pathways: Affecting cellular pathways by interacting with key proteins or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Quinoline derivatives: Compounds with similar quinoline moieties.
Uniqueness
Fluorine atoms: The presence of fluorine atoms in the quinoline moiety may enhance the compound’s stability and biological activity.
Specificity: The unique combination of the phthalazinone and quinoline structures may confer specific biological properties not found in other compounds.
Eigenschaften
Molekularformel |
C18H15F2N3O |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
2-[(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C18H15F2N3O/c19-15-8-12-5-3-7-22(17(12)9-16(15)20)11-23-18(24)14-6-2-1-4-13(14)10-21-23/h1-2,4,6,8-10H,3,5,7,11H2 |
InChI-Schlüssel |
LJQZPPVHWXETDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C=C2N(C1)CN3C(=O)C4=CC=CC=C4C=N3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


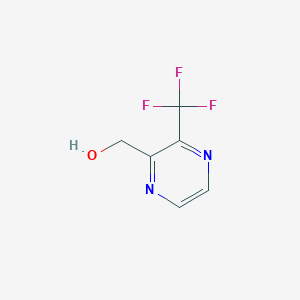

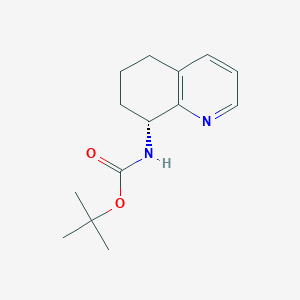
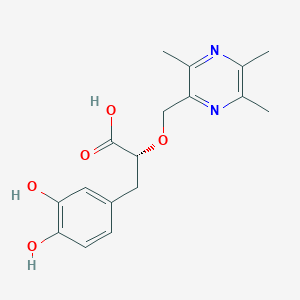
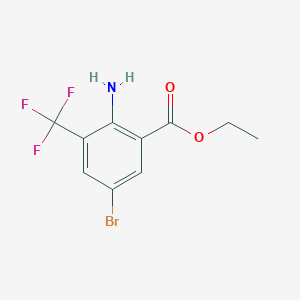

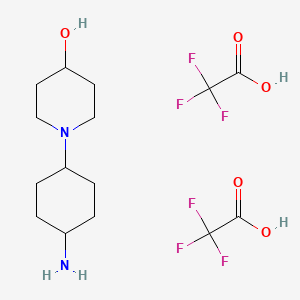
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)

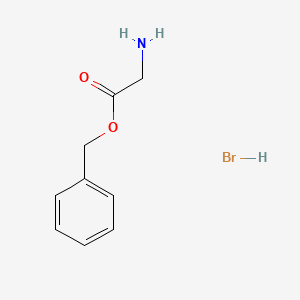
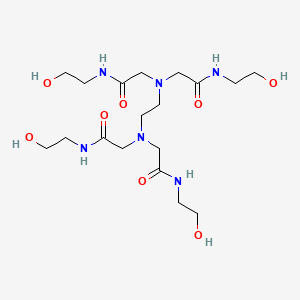
![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)

